molecular formula C21H16N4O4 B2526002 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide CAS No. 850930-22-2

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

Número de catálogo: B2526002
Número CAS: 850930-22-2
Peso molecular: 388.383
Clave InChI: RCZGWSRSMRHQTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a synthetic imidazo[1,2-a]pyridine derivative characterized by a methoxyphenyl substituent at the 2-position of the imidazopyridine core and a nitrobenzamide group at the 3-position.

Propiedades

IUPAC Name

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-29-17-11-7-14(8-12-17)19-20(24-13-3-2-4-18(24)22-19)23-21(26)15-5-9-16(10-6-15)25(27)28/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZGWSRSMRHQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired imidazo[1,2-a]pyridine derivatives. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide as an anticancer agent. Its mechanism involves:

  • Induction of Apoptosis : The compound has shown efficacy in inducing programmed cell death in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and apoptosis .
  • Targeting c-KIT Kinase : This compound has been identified as a potent inhibitor of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST). Inhibition of this kinase can lead to reduced tumor growth and improved patient outcomes .

Table 1: Anticancer Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HCT1164.53Apoptosis induction
GIST-derivedVariesc-KIT inhibition

Antimicrobial Applications

The compound also exhibits antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant activity.

  • Mechanism of Action : The antimicrobial effect is believed to be due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity Summary

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria1.27 µM
Gram-negative bacteria2.60 µM
Fungal strains2.65 µM

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of this compound on colorectal carcinoma cells (HCT116) demonstrated that the compound had a lower IC50 compared to standard chemotherapy agents like 5-fluorouracil (5-FU), indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Effectiveness

In another study focusing on its antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a novel antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Comparación Con Compuestos Similares

Anti-Inflammatory Imidazopyridine Derivatives

Key Compounds :

  • N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide
  • N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide

Comparison :

  • Structural Features : Both compounds feature a p-tolyl group at the 2-position of the imidazopyridine core and a benzamide group linked via an acetamido spacer. The target compound lacks this spacer, directly attaching the nitrobenzamide to the core.
  • Activity: These derivatives exhibit superior anti-inflammatory activity compared to aspirin (IC₅₀ values ~5–10 μM in COX-2 inhibition assays) .

Halogen-Substituted Derivatives

Key Compound : N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide

Comparison :

  • Substituents : Bromine at the 8-position of the imidazopyridine and fluorine on the phenyl ring.
  • The target compound’s methoxy and nitro groups prioritize electron-donating/withdrawing effects over halogen interactions .

Thiazolidinone-Fused Derivatives

Key Compounds :

  • N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
  • N-(2-(4-Hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Comparison :

  • Core Modifications: These compounds incorporate a thiazolidinone ring fused to the imidazopyridine, absent in the target compound.
  • Functional Groups : The hydroxyl and methoxy groups may improve solubility but reduce membrane permeability compared to the nitrobenzamide group .

Sulfur-Containing Analogs

Key Compound : Acetamide, N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]-

Comparison :

  • Functional Groups : A phenylthio group at the 6-position introduces sulfur, which may enhance metabolic stability but increase molecular weight (387.5 g/mol vs. the target compound’s ~375 g/mol).
  • Synthesis : Synthesized via multistep routes with moderate yields (40–60%), contrasting with microwave-assisted methods for related compounds .

Pyrimidine and Triazole Derivatives

Key Compounds :

  • 2-(4-{Imidazo[1,2-a]pyrimidine-2-carbonyl}morpholin-3-yl)-N-(pyridin-3-yl)acetamide
  • 4-((4-Methoxyphenyl)diazenyl)-1H-pyrazole-3,5-diamine

Comparison :

  • Heterocyclic Additions: Pyrimidine or triazole moieties diversify binding interactions.

Actividad Biológica

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Molecular FormulaC19H18N4O3
Molecular Weight354.37 g/mol
CAS NumberNot available
Chemical StructureStructure

Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various nitrobenzamide derivatives against common pathogens. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that can damage microbial DNA, leading to cell death .

In vitro studies have shown that derivatives similar to this compound possess substantial antimicrobial activity. The compound's structure allows it to interact with bacterial membranes effectively, enhancing its potential as an antimicrobial agent .

Anti-inflammatory Activity

Nitrobenzamide derivatives have also been studied for their anti-inflammatory effects. Compounds with nitro groups can inhibit various inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A notable finding is that certain nitro compounds can modulate inflammatory responses by altering the expression of pro-inflammatory cytokines .

In a specific study involving related compounds, it was observed that the presence of nitro groups significantly enhanced anti-inflammatory activity, suggesting a promising avenue for developing new anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Nitro compounds are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells .

A recent study demonstrated that similar imidazo[1,2-a]pyridine derivatives showed promising results against breast cancer cell lines, indicating that structural modifications could enhance their efficacy .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nitrobenzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a 4-nitro group exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as effective antimicrobial agents .
  • Anti-inflammatory Mechanism : In a study assessing the anti-inflammatory properties of nitro derivatives, it was found that certain compounds could significantly reduce the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating their potential in treating inflammatory diseases .
  • Anticancer Activity : A recent investigation into imidazo[1,2-a]pyridine derivatives revealed that one compound induced apoptosis in MCF-7 breast cancer cells through ROS generation and activation of caspase pathways .

Q & A

Basic: What synthetic strategies are optimal for preparing N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide?

The synthesis typically involves a multi-step approach:

Core formation : Construct the imidazo[1,2-a]pyridine core via a [4+1] cycloaddition using TOSMIC (tosylmethyl isocyanide) and an iminium intermediate derived from 4-methoxybenzaldehyde and 2-aminopyridine .

Functionalization : Introduce the 4-nitrobenzamide group via nucleophilic substitution or coupling reactions under basic conditions.

Optimization : Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve yield and reduce side products compared to traditional heating .
Key considerations : Monitor reaction pH and temperature to prevent nitro group reduction. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR : Confirm aromatic protons (δ 7.0–8.5 ppm for imidazo[1,2-a]pyridine and nitrobenzamide) and methoxy group (δ ~3.8 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) at m/z ~417 (calculated for C₂₁H₁₆N₄O₄).
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .
    Cross-validation : Compare spectral data with structurally analogous imidazo[1,2-a]pyridines, such as those substituted with 4-fluorophenyl or methyl groups .

Basic: What preliminary biological assays are recommended for evaluating its therapeutic potential?

Start with target-agnostic screens:

  • Anti-inflammatory activity : Measure COX-2 inhibition using a fluorometric assay (IC₅₀ comparison with aspirin or celecoxib) .
  • Antimicrobial screening : Test against Mycobacterium tuberculosis (MIC via broth microdilution) and Gram-positive bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .
    Note : Include positive controls (e.g., imatinib for kinase inhibition) and validate results in triplicate .

Advanced: How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?

Key structure-activity relationship (SAR) insights from analogs:

  • 4-Methoxyphenyl : Enhances metabolic stability and membrane permeability compared to halogenated variants (e.g., 4-fluorophenyl in ).
  • 4-Nitrobenzamide : The nitro group increases electron-withdrawing effects, potentially improving binding to enzymes like kinases or COX-2 .
  • Comparative data :
    • Replacement of nitro with methylsulfonyl (e.g., in COX-2 inhibitors) reduces IC₅₀ by 2–3 fold .
    • Chloro or methyl substituents at the 6-position (as in ) may alter steric hindrance, affecting target engagement.
      Methodology : Synthesize derivatives with varied substituents and assay them in parallel .

Advanced: How can computational modeling guide mechanistic studies of this compound?

  • Docking studies : Use AutoDock Vina to predict binding modes with targets like FLT3 kinase or COX-2. The nitro group may form hydrogen bonds with Arg120 (COX-2) or Lys644 (FLT3) .
  • MD simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of interactions.
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data to identify critical molecular descriptors .
    Validation : Compare computational predictions with mutagenesis assays (e.g., alanine scanning of predicted binding residues) .

Advanced: How should researchers resolve contradictions in biological data across studies?

Common discrepancies and solutions:

  • Variable potency in anti-inflammatory assays :
    • Cause : Differences in assay conditions (e.g., serum concentration affecting compound solubility).
    • Resolution : Standardize protocols (e.g., 10% FBS in cell culture media) and use internal controls .
  • Divergent cytotoxicity profiles :
    • Cause : Cell line-specific expression of metabolic enzymes (e.g., cytochrome P450).
    • Resolution : Perform metabolomic profiling or use CYP450 inhibitors (e.g., ketoconazole) during assays .
      Documentation : Report all experimental variables (e.g., pH, incubation time) to enable cross-study comparisons .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance aqueous solubility .
  • Metabolic stability : Replace the methoxy group with deuterated analogs to slow CYP450-mediated oxidation .
  • Bioavailability : Conduct permeability assays (Caco-2 monolayers) and adjust logP via substituent modifications (target logP ~2–3) .
    Validation : Perform PK studies in rodents (IV and oral dosing) to measure t₁/₂, Cmax, and AUC .

Advanced: How can researchers elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to pull down binding proteins .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Crystallography : Co-crystallize the compound with purified targets (e.g., FLT3 kinase) to resolve binding interactions at atomic resolution .
    Cross-check : Validate findings using siRNA knockdown or CRISPR-Cas9 gene editing of putative targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.